

Reactive Yellow 15 chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Reactive Yellow 15**

Cat. No.: **B13747826**

[Get Quote](#)

Reactive Yellow 15: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive Yellow 15 (C.I. 12226-47-0) is a vinyl sulfone-type reactive dye belonging to the single azo class of chromophores.^[1] Characterized by its vibrant yellow hue, it is extensively utilized in the textile industry for the dyeing and printing of cellulosic fibers such as cotton, viscose, and rayon, where it forms a covalent bond with the fiber's hydroxyl groups, ensuring high wash fastness.^{[2][3]} The molecule's structure incorporates a sulfatoethylsulfonyl reactive group, which, under alkaline conditions, converts to a vinyl sulfone group that is highly reactive towards nucleophiles present in the fiber. This guide provides an in-depth overview of the chemical structure, properties, synthesis, and analytical methodologies pertaining to **Reactive Yellow 15**.

Chemical Structure and Properties

Reactive Yellow 15 is a complex organic salt. Its structure is centered around an azo bridge (-N=N-) linking a substituted pyrazolone heterocycle with a methoxy- and methyl-substituted benzene ring that also carries the reactive sulfatoethylsulfonyl group.

IUPAC Name: disodium;4-[4-[[2-methoxy-5-methyl-4-(2-sulfonatoxyethylsulfonyl)phenyl]diazenyl]-5-methyl-3-oxo-1H-pyrazol-2-yl]benzenesulfonate[4]

Chemical Structure:

Caption: Chemical Structure of **Reactive Yellow 15**.

Physical and Chemical Properties

The key physicochemical properties of **Reactive Yellow 15** are summarized in the table below.

Property	Value	Reference
CAS Number	12226-47-0	[4]
Molecular Formula	C ₂₀ H ₂₀ N ₄ Na ₂ O ₁₁ S ₃	[4]
Molecular Weight	634.57 g/mol	[3]
Appearance	Yellow Powder	[3]
Solubility in Water	50 g/L	[3]
λ _{max}	~428 nm	
Synonyms	Remazol Yellow GR, C.I. Reactive Yellow 15	[4]

Fastness Properties on Cotton

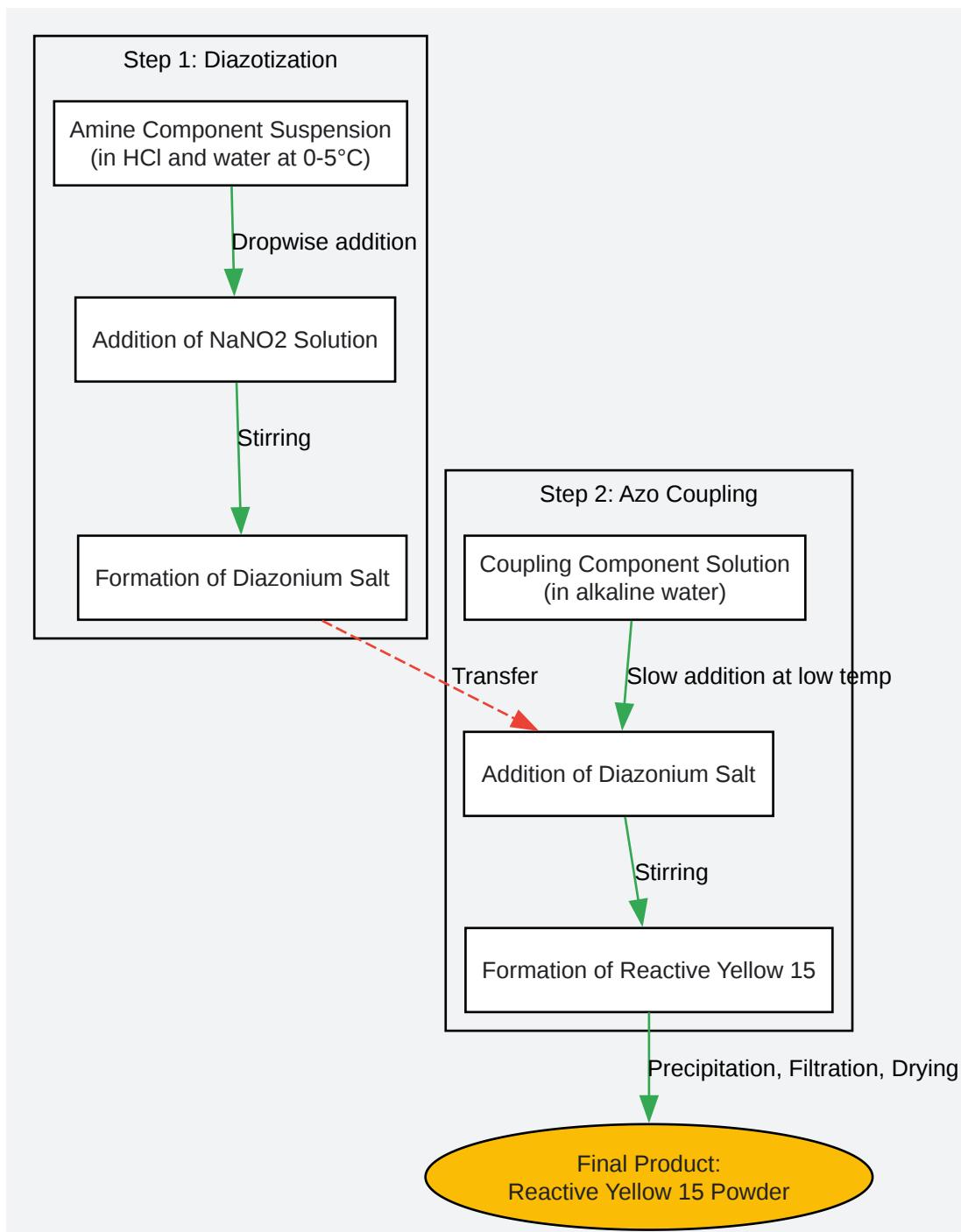
The resistance of a dye to fading or running is a critical parameter in its application. The table below outlines the fastness properties of **Reactive Yellow 15** on cotton, rated on a standard scale.

Fastness Property	Rating (Scale)	Reference
Light Fastness	4-5 (1-8)	
Wash Fastness (Fading)	5 (1-5)	[2]
Perspiration Fastness (Fading)	5 (1-5)	[2]
Oxygen Bleach Fastness	4-5 (1-5)	[2]
Soaping (Staining)	5 (1-5)	[2]

Experimental Protocols

Synthesis of Reactive Yellow 15

The synthesis of **Reactive Yellow 15** is a two-step process involving diazotization followed by an azo coupling reaction.[3]


Step 1: Diazotization of the Amine Component

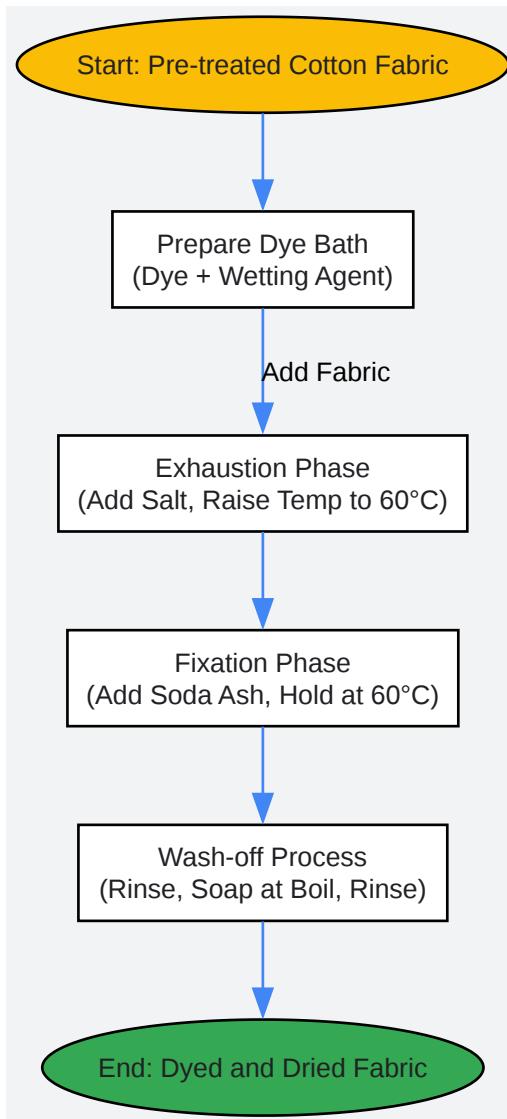
- Starting Material: 2-(4-Amino-2-methoxy-5-methylphenylsulfonyl)ethyl hydrogensulfate.
- Procedure:
 - The amine is suspended in water and acidified with hydrochloric acid at a low temperature (0-5 °C).
 - A solution of sodium nitrite in water is added dropwise to the suspension while maintaining the low temperature.
 - The reaction mixture is stirred for a period to ensure complete formation of the diazonium salt. The completion of the reaction is monitored using starch-iodide paper.

Step 2: Azo Coupling

- Coupling Component: 4-(3-Methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid.
- Procedure:

- The coupling component is dissolved in an alkaline aqueous solution.
- The diazonium salt solution from Step 1 is slowly added to the solution of the coupling component, while maintaining a low temperature and alkaline pH.
- The reaction mixture is stirred until the coupling reaction is complete.
- The resulting dye is then precipitated, filtered, and dried.

[Click to download full resolution via product page](#)


Caption: Synthesis Workflow for **Reactive Yellow 15**.

Application in Textile Dyeing (Exhaust Method for Cotton)

This protocol describes a general procedure for dyeing cotton fabric with **Reactive Yellow 15** using the exhaust method.

- Pre-treatment: The cotton fabric is scoured and bleached to remove impurities and ensure uniform dye uptake.
- Dye Bath Preparation:
 - The dye bath is set to the required volume with water at ambient temperature (e.g., 30-35 °C).
 - A wetting/leveling agent is added.
 - The pre-dissolved **Reactive Yellow 15** dye is added.
- Dyeing Process:
 - The cotton fabric is introduced into the dye bath and run for a period (e.g., 10 minutes) to ensure even wetting.
 - An electrolyte, such as Glauber's salt (sodium sulfate) or common salt (sodium chloride), is added portion-wise over a period (e.g., 20-30 minutes) to promote dye exhaustion onto the fiber.
 - The temperature is gradually raised to the fixation temperature (e.g., 60 °C).
- Fixation:
 - An alkali, typically soda ash (sodium carbonate), is added to the dye bath to raise the pH (to 11-12), which initiates the covalent reaction between the dye and the cotton fiber.
 - The dyeing is continued at the fixation temperature for a specified time (e.g., 60-90 minutes).
- Wash-off:
 - The dye bath is drained.

- The dyed fabric is rinsed with cold water.
- A soaping treatment is carried out at or near boiling temperature with a neutral detergent to remove any unfixed or hydrolyzed dye.
- The fabric is then rinsed thoroughly with hot and cold water and finally dried.

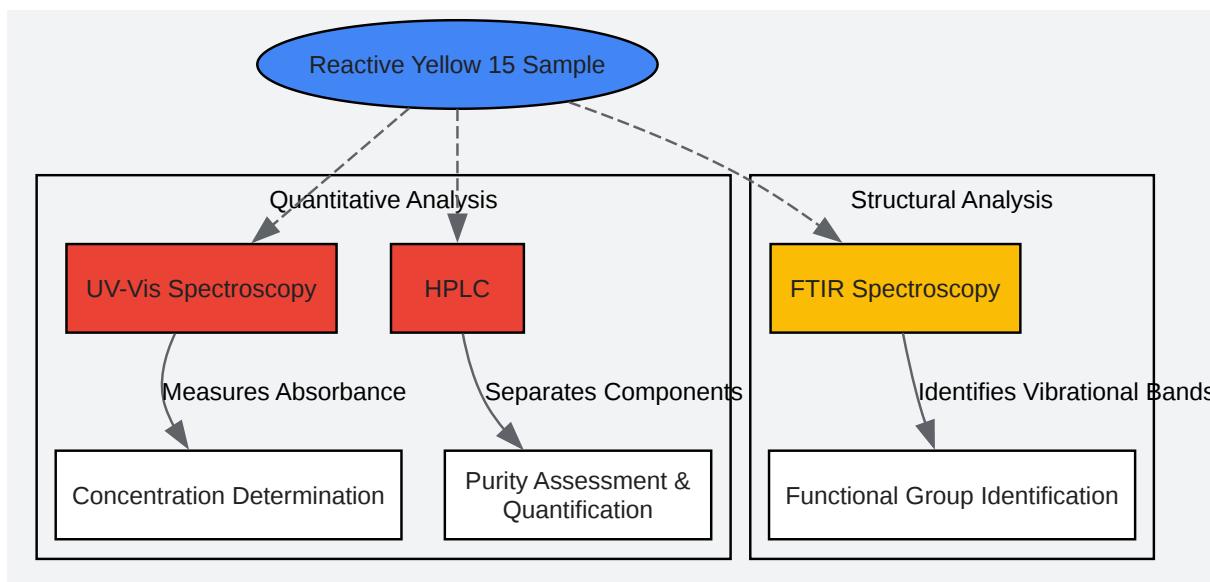
[Click to download full resolution via product page](#)

Caption: Experimental Workflow for Exhaust Dyeing.

Analytical Characterization

UV-Visible Spectroscopy

- Objective: To determine the concentration of **Reactive Yellow 15** in aqueous solutions and to monitor decolorization or degradation processes.
- Methodology:
 - A stock solution of **Reactive Yellow 15** is prepared in deionized water.
 - A series of standard solutions of known concentrations are prepared by diluting the stock solution.
 - The absorbance of each standard solution is measured at the wavelength of maximum absorbance ($\lambda_{\text{max}} \approx 428 \text{ nm}$) using a UV-Visible spectrophotometer.
 - A calibration curve of absorbance versus concentration is plotted.
 - The absorbance of the unknown sample is measured, and its concentration is determined from the calibration curve.


High-Performance Liquid Chromatography (HPLC)

- Objective: To assess the purity of **Reactive Yellow 15** and to separate and identify it from other dyes or degradation byproducts.
- Methodology (General):
 - Mobile Phase: A gradient elution is often employed, typically using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate) and an organic solvent like acetonitrile.
 - Stationary Phase: A C18 reversed-phase column is commonly used.
 - Sample Preparation: The dye sample is dissolved in the mobile phase or a suitable solvent and filtered before injection.
 - Detection: A UV-Vis or photodiode array (PDA) detector is used, monitoring at the λ_{max} of the dye (~428 nm).

- Analysis: The retention time and peak area are used for qualitative and quantitative analysis, respectively.

Fourier-Transform Infrared Spectroscopy (FTIR)

- Objective: To identify the functional groups present in the **Reactive Yellow 15** molecule and to confirm its chemical structure or analyze its interaction with fibers.
- Methodology:
 - The solid dye sample is analyzed, often using an Attenuated Total Reflectance (ATR) accessory.
 - The infrared spectrum is recorded over a range (e.g., 4000-400 cm^{-1}).
 - The spectrum is analyzed for characteristic absorption bands corresponding to its functional groups, such as:
 - -N=N- (azo group): ~1400-1450 cm^{-1}
 - Aromatic C=C: ~1450-1600 cm^{-1}
 - Sulfonate group (SO_3^-): ~1040-1060 cm^{-1} and ~1180-1200 cm^{-1}
 - Sulfonyl group (SO_2): Characteristic stretching vibrations.

[Click to download full resolution via product page](#)

Caption: Logical Relationship of Analytical Methods.

Conclusion

Reactive Yellow 15 is a commercially significant reactive dye with well-defined chemical properties and established methods for its synthesis and application. Its ability to form a stable covalent bond with cellulosic fibers makes it a reliable choice for achieving vibrant and durable yellow shades in the textile industry. The analytical techniques of UV-Visible spectroscopy, HPLC, and FTIR are essential tools for its quality control, quantitative analysis, and structural characterization in research and industrial settings. This guide provides a foundational understanding for professionals working with this important colorant.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Reactive Yellow 15 | C₂₀H₂₀N₄Na₂O₁₁S₃ | CID 135565311 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. worlddyeveristy.com [worlddyeveristy.com]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Reactive Yellow 15 chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13747826#reactive-yellow-15-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com